molecular formula C15H20N2O B14285761 Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl- CAS No. 120420-71-5

Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-

Cat. No.: B14285761
CAS No.: 120420-71-5
M. Wt: 244.33 g/mol
InChI Key: FNUNAZPEIZDMSI-UHFFFAOYSA-N
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Description

Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine derivatives under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted under controlled temperatures to ensure the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2H-1-benzopyran-2,2’-indoline], 1’,3’,3’-trimethyl-6-nitro-
  • 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]

Uniqueness

Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- is unique due to its specific spiro structure and the presence of both indole and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

120420-71-5

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1,3,3-trimethylspiro[indole-2,6'-piperidine]-2'-one

InChI

InChI=1S/C15H20N2O/c1-14(2)11-7-4-5-8-12(11)17(3)15(14)10-6-9-13(18)16-15/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18)

InChI Key

FNUNAZPEIZDMSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13CCCC(=O)N3)C)C

Origin of Product

United States

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